molecular formula C22H25ClO4 B5054889 NoName

NoName

Cat. No.: B5054889
M. Wt: 388.9 g/mol
InChI Key: LWPIJVHLNJZIKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C22H25ClO4 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.1441370 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-ethoxy-6-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-ylidene]-ethyloxidanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25O4.ClH/c1-6-24-19-12-17(16-8-10-18(23-5)11-9-16)13-20(25-7-2)22-15(4)26-14(3)21(19)22;/h8-13H,6-7H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPIJVHLNJZIKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=[O+]CC)C2=C(OC(=C12)C)C)C3=CC=C(C=C3)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study on the essential oil of Cassia mimosoides var. noname (M.) identified numerous volatile flavor components. What was the predominant class of compounds found?

A2: Phthalides were identified as the predominant class of compounds in the essential oil of Cassia mimosoides var. This compound (M.) [].

Q2: One study focuses on the material design of plasma-enhanced chemical vapor deposition (PECVD) SiCH films for low-k cap layers. What is the significance of Si–C2H4–Si networks in these films?

A5: The research suggests that SiCH films with Si–C2H4–Si networks hold promise for creating low-k cap layers in ultra-large-scale integrated devices (ULSIs) []. These networks contribute to low porosity and a low dielectric constant (k-value), which are crucial for minimizing signal delay and power consumption in advanced microchips.

Q3: Several abstracts mention "this compound manuscript No." What is the significance of this term, and what can be inferred about the research areas these manuscripts belong to?

A6: The term "this compound manuscript No." likely serves as a placeholder before the manuscript is formally assigned a number by the journal during the publication process. The research areas covered by these manuscripts span diverse fields, including cardiac electromechanics [], urban planning [], computer vision and robotics [, , , , ], sensor networks [, , ], climate modeling [, ], and biochemistry [].

Q4: One paper discusses the application of applied geostatistics in reservoir modeling. What specific parameters were modeled in the study on the "this compound" oilfield?

A7: The research on the "this compound" oilfield focused on utilizing geostatistical methods to model porosity and permeability within the reservoir []. These parameters are critical for understanding fluid flow and ultimately optimizing hydrocarbon production.

Q5: A study employed molecular modeling to investigate 2,4-disubstituted imidazopyridines as anti-malarial agents. What specific molecular modeling techniques were used, and what were the key findings?

A8: This study utilized atom-based 3D-QSAR modeling, molecular docking, virtual screening, in-silico ADMET analysis, and theoretical analysis to evaluate the anti-malarial potential of 2,4-disubstituted imidazopyridines []. A statistically robust 3D-QSAR model was developed, and a specific molecule (dataset molecule 37) emerged as a promising candidate based on its docking interactions and predicted ADMET properties. Virtual screening identified five potential hits from the ZINC database, with ZINC73737443 showing favorable energy, softness, and docking scores.

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